molecular formula C25H21N5O3S B2872652 2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide CAS No. 1243095-03-5

2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2872652
CAS No.: 1243095-03-5
M. Wt: 471.54
InChI Key: HFNYKCIGCMFSMI-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin-4-one core fused with a 1,2,4-oxadiazole ring and an N-(4-methylphenyl)acetamide side chain. Its synthesis involves reacting 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with substituted phenyl-1,2,4-oxadiazoles under mild conditions (caesium carbonate, dry DMF, room temperature), yielding stable derivatives characterized via ¹H NMR, IR, and mass spectrometry .

Properties

IUPAC Name

2-[5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-14-4-8-17(9-5-14)22-28-23(33-29-22)21-16(3)20-24(34-21)26-13-30(25(20)32)12-19(31)27-18-10-6-15(2)7-11-18/h4-11,13H,12H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNYKCIGCMFSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Oxadiazole Substituent

The 1,2,4-oxadiazole ring is synthesized via cyclization between a nitrile and hydroxylamine derivative. For the 4-methylphenyl-substituted oxadiazole:

  • Amidoxime Formation : 4-Methylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield N-hydroxy-4-methylbenzimidamide.
  • Cyclization : The amidoxime is treated with ethyl chlorooxoacetate in dichloromethane under reflux for 12 hours, forming ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate.

Construction of the Thieno[2,3-d]Pyrimidinone Skeleton

  • Thiophene Ring Formation : Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate undergoes condensation with thiourea and methyl acetoacetate in acetic acid at 120°C for 8 hours, yielding 5-methyl-6-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one (Intermediate A).
    • Yield : 78–85%.
    • Characterization : $$ ^1H $$ NMR (DMSO-$$ d6 $$): δ 2.38 (s, 3H, CH$$3 $$), 3.12 (s, 3H, CH$$_3 $$), 7.35–7.52 (m, 4H, Ar-H), 8.94 (s, 1H, pyrimidine-H).

Optimization and Mechanistic Insights

Role of Reaction Conditions

  • Solvent Selection : DMF facilitates nucleophilic substitution by stabilizing the transition state through polar aprotic interactions.
  • Base Influence : Potassium carbonate deprotonates the pyrimidinone nitrogen, enhancing nucleophilicity for alkylation.

Byproduct Mitigation

  • Temperature Control : Maintaining 60°C minimizes side reactions such as oxadiazole ring opening.
  • Purification : Crystallization from 2-propanol removes unreacted starting materials and inorganic salts.

Analytical Validation and Quality Control

Spectroscopic Confirmation

  • $$ ^1H $$ NMR : Key signals include the methyl groups (δ 2.29–2.37), acetamide CH$$_2$$ (δ 4.89), and aromatic protons (δ 7.18–7.44).
  • Mass Spectrometry : Molecular ion peak at m/z 471.5 [M+H]$$^+$$ corroborates the molecular formula C$${25}$$H$${21}$$N$$5$$O$$3$$S.

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient, 1.0 mL/min).

Comparative Analysis with Structural Analogs

Substituent Effects on Yield

Substituent Position R Group Yield (%) Source
3 (Pyrimidinone) N-(4-MePh)Ac 72–80
3 (Pyrimidinone) N-(3-AcPh)Ac 68–75
4 (Oxadiazole) 4-MePh 78–85
4 (Oxadiazole) 3-MePh 70–77

Thermal Stability

  • The oxadiazole ring remains intact below 200°C, as confirmed by thermogravimetric analysis (TGA).

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

  • Batch Reactor : Reactions conducted in 50 L reactors with mechanical stirring achieve consistent yields (±2%).
  • Cost Analysis : Raw material costs approximate $12,000/kg, primarily due to 4-methylbenzyl chloride and DMF.

Environmental Considerations

  • Waste Management : DMF is recovered via distillation (85% efficiency), reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Core Structure Key Functional Groups Biological Activity Pharmacokinetic Properties
Target Compound Thieno[2,3-d]pyrimidin-4-one 1,2,4-Oxadiazole, N-(4-methylphenyl)acetamide Not explicitly reported (inferred: enzyme inhibition) Likely moderate lipophilicity (logP ~3–4)
BI 665915 (Oxadiazole-containing FLAP inhibitor) Pyrimidine-linked oxadiazole 2-Aminopyrimidine, cyclopropylethyl group FLAP binding IC₅₀ <10 nM; LTB₄ inhibition IC₅₀ <100 nM Low human clearance, minimal CYP3A4 interaction
Thieno[3,2-d]pyrimidin-4-ones (Lee et al., 1998) Thieno[3,2-d]pyrimidin-4-one Cyano group at C2, alkyl/aryl substituents Anticancer/antimicrobial (varies by substituents) Higher metabolic stability due to electron-withdrawing CN
N-(4-methylphenyl)-propanamide derivatives (Fentanyl analogs) Piperidine-acetamide N-(4-methylphenyl)propanamide, phenylethylpiperidine Opioid receptor agonism (e.g., µ-opioid) High blood-brain barrier permeability

Key Comparative Insights

  • However, the thienopyrimidinone core may confer distinct target selectivity compared to BI 665915’s pyrimidine scaffold .
  • Synthetic Accessibility : Unlike BI 665915, which requires structure-guided optimization for DMPK, the target compound is synthesized via a one-step, room-temperature reaction, favoring scalability .
  • Substituent Effects : The 4-methylphenyl groups on the target compound contrast with the 4-methoxyphenyl groups in pyrrolo-thiazolo-pyrimidine derivatives (), which may alter solubility and metabolic stability .
  • Acetamide Linkage : The N-(4-methylphenyl)acetamide group is structurally akin to fentanyl derivatives (), but its role here likely differs—modulating enzyme binding rather than opioid receptor interactions .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability: Thienopyrimidinones (e.g., ) resist oxidation better than benzoxazinones, suggesting the target compound may have favorable hepatic clearance .
  • Drug-Drug Interaction Risk : Unlike BI 665915, the target compound’s lack of reported CYP3A4 data necessitates further study, though the absence of basic amines (common in CYP substrates) may reduce risks .

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